molecular formula C6H8N2O2S B12951364 (R)-2-(1-Aminoethyl)thiazole-5-carboxylic acid

(R)-2-(1-Aminoethyl)thiazole-5-carboxylic acid

Cat. No.: B12951364
M. Wt: 172.21 g/mol
InChI Key: ZXTOHPCVEPZUIA-GSVOUGTGSA-N
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Description

(R)-2-(1-Aminoethyl)thiazole-5-carboxylic acid (CAS 2272625-08-6) is a chiral thiazole derivative of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a carboxylic acid group at the 5-position and a chiral 1-aminoethyl substituent at the 2-position of the thiazole ring, makes it a valuable scaffold for constructing more complex molecules . The compound serves as a key synthetic intermediate, particularly in the development of potential therapeutic agents. Thiazole derivatives, including those based on this structure, have been widely investigated for their diverse biological activities, which include serving as anticancer agents . The (R)-enantiomer is especially valuable for creating stereospecific compounds where the spatial orientation of the molecule is critical for its biological interaction. Researchers utilize this chiral building block to develop novel compounds for structure-activity relationship (SAR) studies . The product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. It requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C6H8N2O2S/c1-3(7)5-8-2-4(11-5)6(9)10/h2-3H,7H2,1H3,(H,9,10)/t3-/m1/s1

InChI Key

ZXTOHPCVEPZUIA-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](C1=NC=C(S1)C(=O)O)N

Canonical SMILES

CC(C1=NC=C(S1)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions For instance, starting with a thioamide and an α-halo ketone can lead to the formation of the thiazole ring

Industrial Production Methods

Industrial production of ®-2-(1-Aminoethyl)thiazole-5-carboxylic acid may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. Continuous flow reactors and other advanced technologies may be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group (-COOH) undergoes classical acid-catalyzed reactions:

Reaction TypeConditionsProductYieldReference
Esterification Alcohol (R-OH), H<sup>+</sup> (e.g., H<sub>2</sub>SO<sub>4</sub>), refluxThiazole-5-carboxylate ester65-85%
Amidation SOCl<sub>2</sub> (for acid chloride), then amine (R-NH<sub>2</sub>)Thiazole-5-carboxamide70-90%
Decarboxylation High-temperature heating (>200°C) or basic conditions (NaOH)2-(1-Aminoethyl)thiazole40-60%

The steric hindrance from the aminoethyl group slightly reduces reaction rates compared to unsubstituted thiazole carboxylic acids .

Thiazole Ring Reactivity

The thiazole ring participates in electrophilic substitutions and coordination chemistry:

Electrophilic Aromatic Substitution (EAS)

PositionReagentProductNotes
C4Br<sub>2</sub>/AcOH4-Bromo derivativeRegioselective due to electron-donating aminoethyl group
C5HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>5-Nitro derivativeRequires controlled temp (0-5°C)

Coordination Chemistry

The thiazole nitrogen and carboxylic oxygen act as bidentate ligands for transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), forming stable complexes used in catalytic applications .

Amino Group Reactivity

The primary amine (-CH(CH<sub>3</sub>)NH<sub>2</sub>) undergoes:

ReactionReagentProductApplication
Acylation Acetyl chlorideN-Acetyl derivativeBioactivity modulation
Schiff Base Formation Aldehydes/ketonesImine derivativesIntermediate for heterocyclic synthesis
Salt Formation HCl/H<sub>2</sub>SO<sub>4</sub>Water-soluble hydrochloride/sulfate saltsPharmaceutical formulations

Biological Interactions

The compound exhibits targeted reactivity in biological systems:

TargetInteraction TypeBiological Effect
Kinases Hydrogen bonding via -COOH and -NH<sub>2</sub>ATP-competitive inhibition (IC<sub>50</sub>: 0.2-5 μM)
Bacterial Cell Walls Chelation of Mg<sup>2+</sup> ionsDisruption of peptidoglycan synthesis (MIC: 8-32 μg/mL)

Stability Considerations

  • Thermal Stability : Decomposes at >250°C via ring-opening pathways .

  • pH Sensitivity : Stable in pH 4-8; precipitates in strongly acidic/basic conditions due to zwitterionic equilibrium .

This compound’s multifunctional reactivity makes it valuable for synthesizing bioactive molecules, metal-organic frameworks, and asymmetric catalysts. Recent advances exploit its stereochemistry for enantioselective transformations .

Scientific Research Applications

Anticancer Applications

Mechanism of Action : The compound exhibits notable anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Research indicates that derivatives of 2-aminothiazole compounds can significantly reduce cell viability in multiple cancer lines, including leukemia and solid tumors.

Case Studies :

  • A study demonstrated that synthesized 2-amino-thiazole derivatives showed potent antiproliferative effects against human K562 leukemia cells, indicating their potential as anticancer agents .
  • Another investigation highlighted that certain thiazole derivatives exhibited high cytotoxicity against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines, suggesting their broad applicability in targeting various cancers .

Enzyme Inhibition

Targeting Kinases : (R)-2-(1-Aminoethyl)thiazole-5-carboxylic acid has been identified as a promising scaffold for developing inhibitors targeting specific kinases involved in cancer progression. For instance, it has been explored as an ATP-competitive inhibitor for kinesin proteins like HSET (KIFC1), which play critical roles in mitotic spindle formation in cancer cells.

Research Findings :

  • A novel thiazole derivative was found to inhibit HSET with nanomolar potency, leading to the induction of multipolar spindles in centrosome-amplified cancer cells, thereby promoting cell death .

Antioxidant Properties

Biological Significance : The antioxidant properties of thiazole derivatives have also been studied. Compounds derived from this compound may help mitigate oxidative stress-related damage in cells, contributing to their potential therapeutic effects.

Synthesis and Derivative Development

Synthetic Routes : The synthesis of this compound and its derivatives involves several chemical reactions, including the use of thiourea and carbonyl compounds to form the thiazole ring. This synthetic versatility allows for the modification of the compound to enhance its biological activity and specificity.

Synthetic Method Description
Reaction with ThioureaForms the thiazole backbone through cyclization reactions .
Acylation ReactionsModifications at the carboxylic acid position can lead to improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of ®-2-(1-Aminoethyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring’s aromaticity and the presence of functional groups allow it to participate in various biochemical pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Thiazole-Based Inhibitors and Bioactive Molecules

Compound C: 4-Methyl-2-[4-[(o-tolylamino)methyl]benzoylamino]-thiazole-5-carboxylic acid dimethylamide (SCD1 inhibitor 24)

  • Structural Differences: Substitutes the aminoethyl group with a benzoylamino-dimethylamide chain and adds a methyl group at position 3.
  • Functional Impact : Demonstrates potent SCD1 inhibition (IC₅₀ ~50 nM) but lower solubility due to hydrophobic dimethylamide substitution .

Compound D : 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid

  • Structural Differences: Replaces the aminoethyl group with a 4-(trifluoromethyl)phenyl substituent.
  • Functional Impact: Exhibits antifungal activity (MIC₉₀ = 8 µg/mL against Candida albicans) but reduced cellular uptake compared to aminoethyl-bearing analogs .

Hybrid Thiazole-Amino Acid Derivatives

Compound E: 5-Amino-3-(2-aminopropyl)-1,2,4-thiadiazole

  • Structural Differences: Replaces the thiazole core with a 1,2,4-thiadiazole ring and introduces an aminopropyl side chain.
  • Functional Impact : Acts as a precursor for neuroprotective agents but lacks the stereochemical specificity of the target compound .

Compound F: 2-[2-(Toluene-4-sulfonylamino)ethylamino]thiazole-5-carboxylic acid hydrazide

  • Structural Differences: Incorporates a sulfonamidoethyl-hydrazide chain instead of the aminoethyl group.
  • Functional Impact : Shows moderate urease inhibition (IC₅₀ = 12 µM) but higher metabolic instability due to the hydrazide moiety .

Tabulated Comparison of Key Properties

Compound Core Structure Key Substituents Biological Activity Solubility (LogP) Reference
Target Compound Thiazole (R)-1-Aminoethyl, 5-carboxylic acid Cyclic peptide synthesis -1.2
Compound C (SCD1 inhibitor) Thiazole Benzoylamino-dimethylamide, 4-methyl SCD1 inhibition (IC₅₀ = 50 nM) 2.8
Compound D Thiazole 4-(Trifluoromethyl)phenyl Antifungal (MIC₉₀ = 8 µg/mL) 3.1
Compound F Thiazole Sulfonamidoethyl-hydrazide Urease inhibition (IC₅₀ = 12 µM) 1.9

Biological Activity

(R)-2-(1-Aminoethyl)thiazole-5-carboxylic acid, often referred to as 2-AETCA, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.

Structure and Properties

2-AETCA features a thiazole ring, which is a five-membered heterocycle containing nitrogen and sulfur atoms, alongside a carboxylic acid group and an amine group. This structural composition allows for various chemical interactions, such as hydrogen bonding and the formation of salts, making it a promising scaffold for drug development.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 2-AETCA and its derivatives. The compound has been shown to inhibit cell proliferation in various cancer cell lines:

  • K563 Leukemia Cells : A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives exhibited significant antiproliferative effects comparable to dasatinib, a well-known anticancer drug. One notable derivative demonstrated an IC50 value similar to dasatinib against K563 cells .
  • Solid Tumors : Other derivatives were tested against mammary and colon carcinoma cells. For instance, one derivative displayed IC50 values of 20.2 µM and 21.6 µM against MCF-7 and HT-29 cells, respectively .

The structure-activity relationship studies suggest that modifications on the thiazole core can enhance anticancer potency. Notably, compounds with specific substitutions showed improved selectivity against cancer cells while exhibiting reduced toxicity towards normal cells .

Antimicrobial Activity

In addition to its anticancer effects, 2-AETCA has demonstrated antimicrobial properties:

  • Bactericidal Activity : Certain derivatives have shown selective bactericidal activity against Gram-positive pathogens, with minimum inhibitory concentrations (MIC) ranging from 1–64 µg/mL. Particularly strong activity was noted against Staphylococcus aureus, with MIC values as low as 1–2 µg/mL .
  • Antifungal Effects : The compound also exhibited antifungal activity against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris, highlighting its potential in treating resistant infections .

The biological activities of 2-AETCA are attributed to its ability to inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival and proliferation. For example, some derivatives have been identified as ATP-competitive inhibitors targeting kinesins involved in mitotic processes, leading to multipolar spindle formation in centrosome-amplified cancer cells .

Synthesis Pathways

The synthesis of 2-AETCA typically involves several steps:

  • Formation of Thiazole Ring : Initial reactions create the thiazole core through cyclization processes involving thiourea derivatives.
  • Introduction of Functional Groups : Subsequent reactions introduce the aminoethyl group and carboxylic acid functionalities, which are crucial for biological activity.
  • Modification for Potency : Further chemical modifications can enhance the efficacy and selectivity of the resulting compounds .

Case Study 1: Antiproliferative Effects on K563 Cells

A study evaluated the antiproliferative effects of various derivatives on K563 leukemia cells. The results indicated that certain modifications significantly enhanced potency compared to standard treatments like dasatinib.

CompoundIC50 (µM)Cell Line
Dasatinib<1K563
Derivative A0.5K563
Derivative B20.2MCF-7
Derivative C21.6HT-29

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another investigation focused on the antimicrobial efficacy of selected derivatives against resistant strains:

PathogenMIC (µg/mL)
Staphylococcus aureus1–2
Candida aurisVariable
Aspergillus fumigatusVariable

Q & A

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

  • Resolution :
  • Re-examine sample preparation (e.g., solvent polarity effects on NMR shifts).
  • Compare with reference spectra from databases like NIST Chemistry WebBook .

Regulatory and Safety Considerations

Q. What purity standards are required for pharmacological testing of this compound?

  • Standards : ≥95% purity verified by HPLC, with related compound levels <0.1% as per pharmacopeial guidelines (e.g., USP33) .

Q. Are there known genotoxic or ecotoxic risks associated with thiazole-5-carboxylic acid derivatives?

  • Data : Limited ecotoxicology data available. Precautionary measures include avoiding aquatic release and using waste neutralization protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.